MMP-9-IN-9

Description

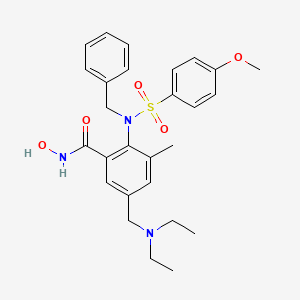

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMBFWQBKEBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Tactics of MMP-9-IN-1: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MMP-9-IN-1, a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). Designed for researchers, scientists, and drug development professionals, this document elucidates the core inhibitory mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.

Core Mechanism of Action: Targeting the Hemopexin Domain

MMP-9-IN-1 distinguishes itself from many traditional MMP inhibitors by selectively targeting the hemopexin (PEX) domain of MMP-9, rather than the highly conserved catalytic domain.[1][2][3] This specificity is crucial as the PEX domain is unique to each MMP family member, offering a promising avenue for developing highly selective inhibitors with potentially fewer off-target effects.[4]

The hemopexin domain of MMP-9 is not merely a structural component; it plays a critical role in substrate recognition and mediates protein-protein interactions that are essential for its biological functions.[5] Specifically, the PEX domain is involved in the homodimerization of proMMP-9 and its interaction with cell surface receptors such as CD44 and α4β1 integrin.[4] These interactions are pivotal for activating downstream signaling pathways, including the EGFR-MAP kinase pathway, which promotes cell migration and invasion.[4]

MMP-9-IN-1 functions by binding to the PEX domain, thereby disrupting these critical interactions. By preventing proMMP-9 homodimerization and its association with cell surface receptors, MMP-9-IN-1 effectively blocks the initiation of downstream signaling cascades that are crucial for cancer cell migration and metastasis.[4] This allosteric inhibition mechanism, which does not directly interfere with the catalytic activity of the enzyme, represents a novel and sophisticated approach to modulating MMP-9 function.

Quantitative Data Summary

| Parameter | Value | Compound | Target | Assay Method | Reference |

| Binding Affinity (Kd) | 0.32 µM | Compound 3c | proMMP-9 PEX domain | Tryptophan Fluorescence | [4] |

| IC50 (Cell Migration) | ~10 µM | MMP-9-IN-1 | Endogenous MMP-9 | Transwell Migration Assay | [1] |

Signaling Pathways and Inhibitory Mechanism

The following diagrams, generated using the DOT language, illustrate the MMP-9 signaling pathway and the mechanism of inhibition by MMP-9-IN-1.

Experimental Protocols

The characterization of MMP-9-IN-1 involves a series of in vitro and cell-based assays to determine its binding affinity, selectivity, and functional effects.

Hemopexin Domain Binding Assay (Tryptophan Fluorescence)

This biophysical assay is employed to determine the binding affinity of inhibitors to the proMMP-9 PEX domain.

Methodology:

-

Recombinant proMMP-9 is purified and diluted to a final concentration of 1 µM in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, 5 mM CaCl2, pH 7.5).

-

The inhibitor is titrated into the protein solution at increasing concentrations.

-

The intrinsic tryptophan fluorescence of proMMP-9 is monitored using a fluorometer with an excitation wavelength of 295 nm and an emission scan from 300 to 400 nm.

-

Binding of the inhibitor to the PEX domain induces a conformational change, leading to a shift in the tryptophan fluorescence emission spectrum.

-

The dissociation constant (Kd) is calculated by fitting the change in fluorescence intensity to a one-site binding model.[4]

Cell Migration Assay (Transwell Chamber)

This assay assesses the ability of an inhibitor to block cancer cell migration, a key process regulated by MMP-9.

Methodology:

-

Cancer cells with endogenous MMP-9 expression (e.g., HT-1080, MDA-MB-435) are cultured to sub-confluency.

-

Cells are serum-starved for 24 hours prior to the assay.

-

Transwell inserts with an 8 µm pore size are coated with an appropriate extracellular matrix protein (e.g., fibronectin).

-

A suspension of 5 x 10^4 cells in serum-free media, with or without various concentrations of MMP-9-IN-1, is added to the upper chamber of the Transwell insert.

-

The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).

-

The plate is incubated for 12-24 hours at 37°C to allow for cell migration.

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The percentage of migration inhibition is calculated relative to the vehicle control.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a selective MMP-9 PEX domain inhibitor.

Conclusion

MMP-9-IN-1 represents a promising class of MMP inhibitors that achieve selectivity by targeting the hemopexin domain. This mechanism of allosteric inhibition, which disrupts pro-MMP-9 dimerization and its interaction with cell surface receptors, effectively abrogates downstream signaling pathways responsible for cell migration and invasion. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of this and other selective MMP-9 inhibitors for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MMP-9-IN-9 (CAS: 206549-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, its dysregulation is implicated in a wide range of pathologies, including cancer metastasis, neuroinflammatory diseases, and arthritis, making it a significant therapeutic target.[3][4][5][6]

MMP-9-IN-9 is a potent and selective inhibitor of MMP-9. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, experimental protocols for its evaluation, and its role in relevant signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Biochemical Profile and Mechanism of Action

This compound, with the chemical name 2-((N-Benzyl-4-methoxyphenyl)sulfonamido)-5-((diethylamino)methyl)-N-hydroxy-3-methylbenzamide, is a hydroxamate-based inhibitor.[7] The hydroxamate group is a key pharmacophore that chelates the active site zinc ion essential for the catalytic activity of MMPs. The sulfonamide scaffold and associated hydrophobic groups contribute to the inhibitor's potency and selectivity by interacting with the S1' pocket of the enzyme.[8][9]

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of MMP-9. By binding to the active site, it prevents the breakdown of ECM proteins like type IV collagen, a major component of basement membranes.[2][4] This inhibition can effectively block cellular processes that rely on ECM remodeling, such as tumor cell invasion and immune cell migration.[1][10]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 206549-55-5 | [7] |

| Molecular Formula | C27H33N3O5S | [7] |

| Molecular Weight | 511.6 g/mol | [7] |

Inhibitory Activity and Selectivity

This compound demonstrates high potency against MMP-9 and selectivity over other matrix metalloproteinases and TNF-α converting enzyme (TACE).[7]

| Target Enzyme | IC50 | Reference |

| MMP-9 | 5 nM | [7] |

| MMP-1 | 1,050 nM | [7] |

| MMP-13 | 113 nM | [7] |

| TACE | 0.54 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the synthesis of N-benzyl-4-methylbenzenesulfonamides and related hydroxamates.[11][12][13]

Workflow for the Synthesis of this compound

Caption: A plausible multi-step synthesis of this compound.

Detailed Protocol:

-

Sulfonamide Formation: To a solution of 2-amino-5-((diethylamino)methyl)-3-methylbenzoic acid in a suitable solvent (e.g., pyridine or dichloromethane), add 4-methoxybenzenesulfonyl chloride at 0°C. Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Benzylation: The product from the previous step is dissolved in an appropriate solvent like dimethylformamide (DMF). A base such as potassium carbonate is added, followed by benzyl bromide. The mixture is stirred, typically at an elevated temperature, until the reaction is complete.

-

Hydroxamate Formation: The resulting carboxylic acid is activated using a coupling agent (e.g., EDC, HOBt) in a solvent like DMF. Hydroxylamine hydrochloride, often with a base like N-methylmorpholine, is then added, and the reaction is stirred until the formation of the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography on silica gel.

MMP-9 Activity Assay (Gelatin Zymography)

Gelatin zymography is a widely used method to detect the activity of gelatinases like MMP-9.[1][2]

Experimental Workflow for Gelatin Zymography

Caption: Workflow for detecting MMP-9 activity via gelatin zymography.

Detailed Protocol:

-

Sample Preparation: Collect samples (e.g., cell culture supernatants, tissue homogenates) and determine protein concentration. Mix samples with non-reducing sample buffer.

-

Electrophoresis: Load samples onto a polyacrylamide gel co-polymerized with gelatin. Run the gel under non-reducing conditions.

-

Renaturation and Incubation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for 24-48 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

MMP-9 Inhibitor Screening Assay (Fluorometric)

Fluorometric assays provide a high-throughput method for screening MMP-9 inhibitors.[14]

Workflow for Fluorometric MMP-9 Inhibitor Screening

Caption: High-throughput screening of MMP-9 inhibitors.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human MMP-9, a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), and various concentrations of this compound.

-

Assay Setup: In a 96-well plate, add MMP-9 enzyme to wells containing different concentrations of the inhibitor or vehicle control.

-

Pre-incubation: Incubate the plate for a defined period to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation and Measurement: Add the fluorogenic substrate to all wells to start the reaction. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode.

-

Data Analysis: The rate of substrate cleavage is proportional to the fluorescence increase. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

TNF-α Converting Enzyme (TACE) Activity Assay

The activity of TACE can also be measured using a fluorometric assay.[15]

Detailed Protocol:

-

Sample Preparation: Prepare cell lysates or membrane fractions containing TACE.

-

Assay Procedure: Use a commercially available TACE activity assay kit that includes a specific fluorogenic substrate for TACE.

-

Inhibition Study: Incubate the TACE-containing sample with varying concentrations of this compound before adding the substrate.

-

Measurement and Analysis: Measure the fluorescence signal over time and calculate the IC50 value for TACE inhibition.

Signaling Pathways

MMP-9 is a key downstream effector in several signaling pathways that are crucial in cancer and neuroinflammation.

MMP-9 in Cancer Invasion and Metastasis

In cancer, various growth factors and cytokines can induce the expression of MMP-9, which then facilitates tumor cell invasion and metastasis by degrading the ECM.[1][4]

MMP-9 Signaling in Cancer Metastasis

Caption: Role of MMP-9 in cancer invasion and metastasis.

MMP-9 in Neuroinflammation

In the central nervous system, pro-inflammatory stimuli can lead to the upregulation of MMP-9 in glial cells and neurons.[3][10] Active MMP-9 contributes to the breakdown of the blood-brain barrier (BBB) and the activation of inflammatory signaling cascades.

MMP-9 Signaling in Neuroinflammation

Caption: MMP-9's role in the progression of neuroinflammation.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of MMP-9 in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of MMP-9 inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies involving this promising inhibitor. Further research will be instrumental in fully characterizing its pharmacological profile and exploring its potential for clinical development.

References

- 1. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bethunecollege.ac.in [bethunecollege.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of selective MMP-9 inhibitors through multiple e-pharmacophore, ligand-based pharmacophore, molecular docking, and density functional theory approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Microglia and Matrix Metalloproteinases Involvement in Neuroinflammation and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-hydroxy-2-[[4-methoxybenzenesulfonyl](benzyl)amino]propionamide | C17H20N2O5S | CID 15296597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NB-64-25444-500ug | MMP-9 Inhibitor I [206549-55-5] Clinisciences [clinisciences.com]

The Evolving Landscape of Selective MMP-9 Inhibition: A Technical Overview

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM) and is implicated in a multitude of physiological and pathological processes.[1] Its role in tissue remodeling, inflammation, angiogenesis, and cell migration has made it a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] However, the development of MMP inhibitors has been fraught with challenges, primarily due to the high degree of structural similarity among the MMP family members, leading to off-target effects and clinical trial failures.[2] This has spurred the pursuit of highly selective MMP-9 inhibitors that can offer a more favorable therapeutic window. This technical guide provides an in-depth overview of the core principles and methodologies involved in the research and development of selective MMP-9 inhibitors. While specific data for a compound designated "MMP-9-IN-9" is not publicly available, this document will utilize illustrative data from known selective MMP-9 inhibitors to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Selective MMP-9 Inhibition

MMP-9's multifaceted role in disease progression underscores the therapeutic potential of its inhibition. In cancer, elevated MMP-9 expression is associated with increased invasion and metastasis.[3] In neuroinflammatory diseases like multiple sclerosis, MMP-9 contributes to the breakdown of the blood-brain barrier.[2] Broad-spectrum MMP inhibitors, while effective at blocking MMP activity, often lead to adverse effects due to the inhibition of other MMPs that are crucial for normal physiological functions.[2] Selective MMP-9 inhibitors aim to mitigate these risks by specifically targeting MMP-9, thereby offering a more precise therapeutic intervention.

Mechanisms of Selective MMP-9 Inhibition

The pursuit of selectivity has led to the exploration of various inhibitory mechanisms beyond the traditional active-site binding. These include:

-

Allosteric Inhibition: Targeting sites on the enzyme other than the active site to induce a conformational change that reduces its catalytic activity. This approach can offer high selectivity as allosteric sites are often less conserved across the MMP family.[2]

-

Inhibition of Zymogen Activation: Preventing the conversion of the inactive pro-MMP-9 (zymogen) to its active form.[2] This is a highly specific approach as the activation mechanism can be unique to MMP-9.

-

Exosite Inhibition: Targeting substrate-binding sites outside of the catalytic domain (exosites) that are unique to MMP-9.[4][5]

Key Experimental Protocols for Characterizing Selective MMP-9 Inhibitors

The development and characterization of selective MMP-9 inhibitors involve a series of well-defined experimental protocols to assess their potency, selectivity, and efficacy.

In Vitro Enzymatic Assays

Objective: To determine the inhibitory activity of a compound against purified MMP-9 and other MMPs to establish its potency and selectivity profile.

Typical Protocol:

-

Recombinant human MMP-9 is activated from its pro-form using a suitable activator, such as p-aminophenylmercuric acetate (APMA).

-

The activated MMP-9 is incubated with a fluorogenic substrate in the presence of varying concentrations of the test inhibitor.

-

The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

-

The same assay is performed with a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-13) to determine the selectivity of the inhibitor.

Gelatin Zymography

Objective: To assess the effect of an inhibitor on the gelatinolytic activity of MMP-9 in complex biological samples, such as cell culture supernatants or tissue lysates.

Typical Protocol:

-

Protein samples are separated by SDS-PAGE on a gel containing gelatin.

-

The gel is then incubated in a renaturing buffer to allow the enzymes to renature.

-

The gel is subsequently incubated in a developing buffer, which allows the gelatinases to digest the gelatin in the gel. The inhibitor can be included in this buffer.

-

The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin.

-

Gelatinolytic activity appears as clear bands on a blue background. The intensity of the bands corresponding to MMP-9 is quantified to assess the inhibitory effect.

Cell-Based Invasion Assays

Objective: To evaluate the ability of an inhibitor to block MMP-9-mediated cell invasion through an extracellular matrix barrier.

Typical Protocol:

-

A Boyden chamber assay is used, where the upper and lower chambers are separated by a porous membrane coated with a layer of Matrigel (a reconstituted basement membrane).

-

Cancer cells, known to express and secrete MMP-9, are seeded in the upper chamber in serum-free media containing the test inhibitor.

-

The lower chamber contains a chemoattractant, such as fetal bovine serum.

-

After a suitable incubation period, the non-invading cells on the upper surface of the membrane are removed.

-

The invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

A reduction in the number of invading cells in the presence of the inhibitor indicates its efficacy in blocking cell invasion.

Quantitative Data on Selective MMP-9 Inhibitors

The following tables summarize publicly available data for representative selective MMP-9 inhibitors, illustrating the type of quantitative information that is crucial for their characterization.

| Inhibitor | Target | IC50 (nM) | Selectivity vs. Other MMPs | Reference |

| JNJ0966 | proMMP-9 Activation | Not an active site inhibitor | No inhibition of active MMP-9 or MMP-3 | [2] |

| GS-5745 (AB0046) | mMMP-9 | 0.36 | >1000-fold vs. MMP-1, -2, -3, -7, -8, -10, -12, -13, -14 | [6] |

| Compound 7 | MMP-9 | 125 µM (EC50) | Data on other MMPs not provided | [7] |

| Compound 9 | MMP-9 | 132 µM (EC50) | Data on other MMPs not provided | [7] |

Note: Data for compounds 7 and 9 are presented as EC50 values from a cell-based assay.

| Inhibitor | Assay | Cell Line | Effect | Reference |

| GS-5745 | DSS-induced colitis model | In vivo (mice) | Reduced disease activity index | [6] |

| GS-5745 | AOM/DSS colorectal cancer model | In vivo (mice) | Reduced tumor burden | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is essential for a clear understanding of selective MMP-9 inhibition.

References

- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

MMP-9-IN-9: A Technical Guide to its IC50 Value and Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Matrix Metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-9, with a focus on its half-maximal inhibitory concentration (IC50) value. This document details the quantitative inhibitory data, the experimental protocols for its determination, and the relevant biological pathways, offering a valuable resource for researchers in the fields of oncology, inflammation, and neurodegenerative diseases.

Quantitative Inhibitory Profile of this compound

This compound is a potent and selective inhibitor of MMP-9. Its inhibitory activity has been quantified to determine its efficacy and selectivity against its primary target and other related metalloproteinases.

| Inhibitor | Target | IC50 Value | Selectivity Notes |

| This compound | MMP-9 | 5 nM[1] | Selective for MMP-9 over MMP-1 and MMP-13.[1] |

Experimental Protocols for IC50 Determination

The determination of the IC50 value for MMP-9 inhibitors like this compound typically involves in vitro enzyme inhibition assays. The most common methods are fluorometric and colorimetric assays, often utilizing Fluorescence Resonance Energy Transfer (FRET) technology.

Principle of the Fluorometric FRET-based Assay

This assay provides a sensitive method for measuring MMP-9 activity and its inhibition. The core of this assay is a specific peptide substrate for MMP-9 that is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. When MMP-9 cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Experimental Workflow

Experimental workflow for determining the IC50 value of this compound.

Detailed Methodological Steps:

-

Reagent Preparation : All reagents, including the MMP-9 assay buffer, the lyophilized MMP-9 enzyme, the FRET-based MMP-9 substrate, and the test inhibitor (this compound), are prepared according to the assay kit's instructions. The inhibitor is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted.[2]

-

Assay Plate Setup : In a 96-well microplate, different control and test wells are set up. This includes wells for background fluorescence (buffer only), enzyme control (enzyme without inhibitor), and the test inhibitor at various concentrations.[2]

-

Enzyme Inhibition Reaction : The MMP-9 enzyme is pre-incubated with the different concentrations of this compound to allow for binding.

-

Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the FRET substrate to all wells. The fluorescence intensity is then measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm).[2][3]

-

Data Analysis : The initial reaction rates are calculated from the kinetic data. The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Role of MMP-9 in Signaling Pathways

MMP-9 is a critical enzyme involved in the degradation of the extracellular matrix (ECM), a process essential for various physiological and pathological events, including tissue remodeling, inflammation, and cancer metastasis. Its activity is tightly regulated and integrated into complex signaling networks.

General MMP-9 Activation and Regulation Pathway

MMP-9 is secreted as an inactive zymogen (pro-MMP-9) and requires proteolytic cleavage for activation. This activation can be triggered by other proteases, such as MMP-3 or plasmin. Once active, MMP-9 can cleave various components of the ECM. Its activity is in turn regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).

Simplified diagram of MMP-9 activation and inhibition.

MMP-9 in Pro-inflammatory Signaling

MMP-9 plays a significant role in inflammatory processes. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), can induce the expression of MMP-9 through the activation of transcription factors like NF-κB and AP-1. The subsequent increase in active MMP-9 contributes to tissue remodeling and the migration of inflammatory cells.

MMP-9's role in the pro-inflammatory signaling cascade.

References

The Potent and Selective MMP-9 Inhibitor, JNJ0966, Demonstrates Significant Anti-Inflammatory Effects in a Preclinical Model of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a pivotal role in the breakdown of the extracellular matrix. Its dysregulation is implicated in a variety of pathological conditions, particularly those with an inflammatory component. Elevated MMP-9 activity contributes to tissue damage and the migration of immune cells to sites of inflammation. Consequently, the development of selective MMP-9 inhibitors represents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide focuses on the anti-inflammatory properties of JNJ0966, a highly selective, allosteric inhibitor of MMP-9 zymogen activation. While the user's request specified "MMP-9-IN-9," this appears to be a non-publicly recognized compound name. Therefore, this report details the characteristics and effects of JNJ0966 as a representative and well-documented selective MMP-9 inhibitor.

Quantitative Data on the Inhibitory and Anti-Inflammatory Effects of JNJ0966

The inhibitory potential and anti-inflammatory efficacy of JNJ0966 have been quantified in both biochemical and in vivo settings.

| Parameter | Method | Result | Reference |

| IC50 for pro-MMP-9 Activation | pro-MMP-9 activation assay with catMMP-3 | 440 nM | [1] |

| IC50 for pro-MMP-9 Activation | pro-MMP-9 activation assay with trypsin | 429 nM | [1] |

| In Vivo Efficacy | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Significant diminution of the clinical disease score | [2][3] |

Table 1: Summary of Quantitative Data for JNJ0966

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols used to assess the anti-inflammatory effects of JNJ0966.

In Vitro Pro-MMP-9 Activation Assay

This assay is fundamental to determining the inhibitory activity of compounds against the activation of the MMP-9 zymogen.

Objective: To quantify the inhibition of pro-MMP-9 activation by JNJ0966.

Materials:

-

Recombinant human pro-MMP-9

-

Catalytic domain of MMP-3 (catMMP-3) or Trypsin (as activating enzymes)

-

JNJ0966 (or test compound)

-

Fluorescent substrate: DQ-gelatin

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of pro-MMP-9, catMMP-3 (or trypsin), and JNJ0966 in assay buffer.

-

In a 96-well plate, combine pro-MMP-9 and the activating enzyme (catMMP-3 or trypsin) in the presence of varying concentrations of JNJ0966 or vehicle control.

-

Incubate the mixture for a predetermined time (e.g., 1-2 hours) at 37°C to allow for zymogen activation.

-

Add the DQ-gelatin substrate to each well.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 485/520 nm for fluorescein).

-

Record fluorescence intensity over time. The rate of fluorescence increase is proportional to the amount of active MMP-9.

-

Calculate the percentage of inhibition for each JNJ0966 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the JNJ0966 concentration and fitting the data to a dose-response curve.[1]

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used preclinical model for multiple sclerosis and other neuroinflammatory conditions.[4]

Objective: To evaluate the in vivo anti-inflammatory efficacy of JNJ0966.

Animal Model:

-

Female C57BL/6 mice (8-12 weeks old)

Induction of EAE:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Anesthetize the mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion at two sites on the flank.

-

Administer an intraperitoneal injection of pertussis toxin on the day of immunization and 48 hours later.

JNJ0966 Administration:

-

Dosing: The specific dose and formulation for JNJ0966 in the published EAE study are proprietary. However, a typical approach would involve dissolving the compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

-

Route of Administration: Oral gavage.[5]

-

Frequency: Daily, starting from the day of immunization or at the onset of clinical signs.

Assessment of Disease Severity:

-

Monitor the mice daily for clinical signs of EAE and record the clinical score based on a standardized scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Moribund

-

5: Death

-

-

Record the body weight of each mouse daily.

Analysis of Inflammatory Markers (at study endpoint):

-

Euthanize the mice and perfuse with saline.

-

Collect brain and spinal cord tissues.

-

Histology: Process tissues for hematoxylin and eosin (H&E) staining to assess immune cell infiltration and for Luxol fast blue staining to evaluate demyelination.

-

Immunohistochemistry: Stain tissue sections for specific immune cell markers (e.g., CD4 for T-helper cells, Iba1 for microglia/macrophages).

-

Cytokine Analysis: Homogenize a portion of the CNS tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead arrays.[6][7][8]

Signaling Pathways and Mechanism of Action

JNJ0966 employs a unique allosteric mechanism of inhibition, targeting the activation of the MMP-9 zymogen rather than the active enzyme itself.[1][2] This confers a high degree of selectivity for MMP-9 over other MMPs.

The downstream signaling pathways affected by the inhibition of MMP-9 activation in the context of neuroinflammation are multifaceted. By preventing the generation of active MMP-9, JNJ0966 is hypothesized to interfere with the following processes:

-

Disruption of the Blood-Brain Barrier (BBB): Active MMP-9 degrades components of the basal lamina, leading to increased BBB permeability and facilitating the infiltration of peripheral immune cells into the central nervous system (CNS).[9] Inhibition of MMP-9 activation would be expected to maintain BBB integrity.

-

Modulation of Cytokine and Chemokine Activity: MMP-9 can process and activate various pro-inflammatory cytokines and chemokines. By inhibiting MMP-9, the levels of their active forms are likely reduced, dampening the inflammatory cascade.

-

T-cell Trafficking: The migration of pathogenic T-cells into the CNS is a critical step in the development of EAE. This process is dependent on the activity of MMPs, including MMP-9.

Conclusion

JNJ0966 represents a significant advancement in the development of MMP-9 inhibitors due to its high selectivity achieved through an allosteric mechanism of action. The available data demonstrates its potent inhibition of MMP-9 zymogen activation and its efficacy in a preclinical model of neuroinflammation. This technical guide provides a summary of the quantitative data and detailed experimental protocols that form the basis of our current understanding of the anti-inflammatory effects of JNJ0966. Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound and to explore its therapeutic potential in a broader range of inflammatory disorders.

References

- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]

- 7. Serum pro-inflammatory and anti-inflammatory cytokines and the pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of cytokine mRNA expression in the central nervous system of mice with experimental autoimmune encephalomyelitis reveals that IL-10 mRNA expression correlates with recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Neuroprotective Potential of Selective MMP-9 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix remodeling. Under pathological conditions in the central nervous system (CNS), such as ischemic stroke and traumatic brain injury, the upregulation and aberrant activity of MMP-9 contribute significantly to neuronal damage and blood-brain barrier dysfunction. Consequently, selective inhibition of MMP-9 has emerged as a promising therapeutic strategy for neuroprotection. This technical guide provides an in-depth analysis of the neuroprotective properties of potent and selective MMP-9 inhibitors, with a primary focus on the well-characterized compound SB-3CT. We will explore the quantitative data supporting its efficacy, detail the experimental protocols used in key preclinical studies, and visualize the intricate signaling pathways involved in its mechanism of action.

Introduction to MMP-9 in Neurological Damage

In the healthy brain, MMP-9 is expressed at low levels and is involved in physiological processes like synaptic plasticity and development. However, following an insult such as ischemia or trauma, a surge in MMP-9 activity is observed.[1] This heightened activity contributes to the breakdown of the blood-brain barrier (BBB), promotion of edema and inflammation, and direct neuronal apoptosis.[1][2] The detrimental effects of MMP-9 are multifaceted, including the degradation of essential extracellular matrix proteins like laminin, which is crucial for neuronal survival.[2] Therefore, targeted inhibition of MMP-9 presents a viable approach to mitigate secondary injury cascades and preserve neurological function.

Quantitative Data on the Efficacy of SB-3CT

SB-3CT is a potent and selective inhibitor of gelatinases, with a significantly higher affinity for MMP-2 and MMP-9 over other MMPs.[3][4] Its efficacy in neuroprotection has been demonstrated in various preclinical models.

| Parameter | Value | Species/Model | Reference |

| Inhibition Constant (Ki) for MMP-9 | 600 nM | In vitro | [3] |

| Inhibition Constant (Ki) for MMP-2 | 13.9 nM | In vitro | [3] |

| Effective Dose (Ischemic Stroke) | 25 mg/kg, i.v. | Mice (tMCAO) | [1] |

| Effective Dose (Traumatic Brain Injury) | 50 mg/kg, i.p. | Rats | [5] |

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This model is widely used to mimic ischemic stroke.

-

Animal Model: Male C57BL/6 mice are typically used.[2]

-

Anesthesia: Anesthesia is induced and maintained with isoflurane.[2]

-

Occlusion: The middle cerebral artery (MCA) is occluded for 60-120 minutes using an intraluminal filament.[1][2]

-

Reperfusion: The filament is withdrawn to allow for blood flow restoration.[2]

-

Inhibitor Administration: SB-3CT (25 mg/kg) is administered intravenously at the time of or shortly after reperfusion.[1]

-

Outcome Measures: Neurological deficits are scored, and infarct volume is measured at 24-72 hours post-tMCAO.[1][2] Histological analysis for neuronal apoptosis and laminin degradation is also performed.[2]

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (TBI) in Mice

This model produces a focal brain injury.

-

Animal Model: Adult male mice are utilized.[6]

-

Anesthesia: Anesthesia is maintained throughout the surgical procedure.[6]

-

Craniotomy: A craniotomy is performed over the desired cortical region.[6]

-

Impact: A pneumatic or electromagnetic impactor is used to deliver a controlled cortical impact.[6]

-

Inhibitor Administration: SB-3CT (e.g., 50 mg/kg) is administered intraperitoneally at specific time points post-injury (e.g., 30 minutes, 6 hours, 12 hours).[5]

-

Outcome Measures: Behavioral tests (e.g., Morris water maze, beam-walk) are conducted to assess motor and cognitive function.[5] Histological analysis is performed to evaluate lesion volume, neuronal loss, and glial activation.[5][6]

Signaling Pathways and Mechanisms of Neuroprotection

The neuroprotective effects of MMP-9 inhibition are mediated through several key pathways.

Preservation of the Blood-Brain Barrier and Extracellular Matrix

MMP-9 directly degrades components of the basal lamina and tight junction proteins, leading to BBB breakdown.[7] By inhibiting MMP-9, SB-3CT prevents the degradation of crucial proteins like laminin, thereby maintaining the integrity of the neurovascular unit and reducing vasogenic edema.[2]

Caption: SB-3CT inhibits MMP-9, preventing laminin degradation and preserving BBB integrity.

Modulation of Astrocytic Lipid Metabolism

Recent studies have revealed a novel mechanism of SB-3CT-mediated neuroprotection involving the modulation of astrocyte lipid metabolism.[1] Following ischemic stroke, SB-3CT treatment was shown to restrain astrocytic cholesterol metabolism, leading to a reduction in harmful ceramide accumulation and an increase in neuroprotective hexosylceramides.[1] This shift in lipid profiles contributes to enhanced neuronal survival.

Caption: MMP-9 inhibition by SB-3CT alters astrocyte lipid metabolism, promoting neuronal survival.

Experimental Workflow for Preclinical Evaluation of MMP-9 Inhibitors

The preclinical assessment of a novel MMP-9 inhibitor for neuroprotection typically follows a structured workflow.

Caption: A typical preclinical workflow for evaluating the neuroprotective potential of MMP-9 inhibitors.

Conclusion

The selective inhibition of MMP-9 holds significant promise as a neuroprotective strategy for acute neurological injuries and potentially for chronic neurodegenerative diseases. The compound SB-3CT serves as a robust example of a potent, selective, and brain-penetrant MMP-9 inhibitor with demonstrated efficacy in preclinical models of ischemic stroke and traumatic brain injury. Its multifaceted mechanism of action, which includes preserving the blood-brain barrier, protecting the extracellular matrix, and modulating astrocytic lipid metabolism, underscores the therapeutic potential of targeting this key enzyme. Further research and development of selective MMP-9 inhibitors are warranted to translate these promising preclinical findings into effective therapies for patients suffering from a range of debilitating neurological disorders.

References

- 1. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMP-9 inhibitor SB-3CT attenuates behavioral impairments and hippocampal loss after traumatic brain injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP-9 Inhibition: a Therapeutic Strategy in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MMP-9-IN-9 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix (ECM) degradation and remodeling. Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of MMP-9-IN-9, a potent and selective small-molecule inhibitor of MMP-9, and its role in the modulation of ECM remodeling. This document will detail its mechanism of action, summarize key quantitative data, provide experimental methodologies, and visualize associated signaling pathways.

Introduction to MMP-9 and Extracellular Matrix Remodeling

The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. The remodeling of the ECM is essential for physiological processes such as development, wound healing, and tissue repair. Matrix metalloproteinases (MMPs) are the primary enzymes responsible for the degradation of ECM components, including collagens, laminins, and proteoglycans.[1]

MMP-9, also known as gelatinase B, plays a significant role in ECM remodeling by degrading type IV and V collagens, which are major components of basement membranes.[1] The activity of MMP-9 is tightly regulated at multiple levels, including transcription, secretion of the inactive zymogen (pro-MMP-9), and activation by other proteases. Aberrant MMP-9 activity contributes to the breakdown of tissue barriers, facilitating cell migration and invasion, and is a hallmark of various diseases.[1][2] Therefore, the development of selective MMP-9 inhibitors is a promising therapeutic strategy.

This compound: A Selective Inhibitor of MMP-9

This compound, also identified as compound 4f, is a potent and selective inhibitor of MMP-9.[3][4] It belongs to a class of anthranilic acid-based inhibitors and has demonstrated significant potential in preclinical studies for its anti-inflammatory, neuroprotective, and anticancer activities.[3][5]

Mechanism of Action

This compound functions as a competitive inhibitor, targeting the active site of the MMP-9 enzyme. The inhibitor's structure allows it to bind to the catalytic zinc ion and interact with key residues within the enzyme's active site, thereby preventing the binding and cleavage of natural MMP-9 substrates.[2] This inhibition of proteolytic activity helps to maintain the integrity of the ECM and mitigates the pathological consequences of excessive MMP-9 activity.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound [3][6][7]

| Target | IC50 (nM) |

| MMP-9 | 5 |

| MMP-1 | 1050 |

| MMP-13 | 113 |

| TNF-α converting enzyme (TACE) | 540 |

Table 2: Anticancer Activity of this compound (Compound 4f) [5][8]

| Cell Line | Assay | Result |

| A549 (Human Lung Cancer) | Cytotoxicity (IC50) | 1.59 - 7.48 µM |

| A549 (Human Lung Cancer) | MMP-9 Inhibition | 75.08% at 100 µg/mL |

| A549 (Human Lung Cancer) | Apoptosis Induction | Higher than cisplatin |

| A549 (Human Lung Cancer) | Mitochondrial Membrane Depolarization | Significant |

| A549 (Human Lung Cancer) | Caspase-3 Activation | Significant |

Signaling Pathways Modulated by MMP-9 Inhibition

Inhibition of MMP-9 by this compound can impact several downstream signaling pathways that are crucial for cell behavior and tissue remodeling.

References

- 1. mdpi.com [mdpi.com]

- 2. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. NB-64-25444-500ug | MMP-9 Inhibitor I [206549-55-5] Clinisciences [clinisciences.com]

- 8. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Selective MMP-9 Inhibitor JNJ-0966: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, JNJ-0966, as a research tool for studying neurodegenerative diseases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to MMP-9 in Neurodegeneration

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the remodeling of the extracellular matrix. In the central nervous system (CNS), dysregulated MMP-9 activity is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Its detrimental effects are largely attributed to its roles in neuroinflammation, blood-brain barrier disruption, and direct neuronal damage.[1][2]

JNJ-0966: A Selective Allosteric Inhibitor of MMP-9 Zymogen Activation

JNJ-0966 is a highly selective, brain-penetrant small molecule inhibitor of MMP-9. Unlike traditional active-site inhibitors, JNJ-0966 functions through a novel allosteric mechanism by binding to a structural pocket near the zymogen cleavage site of pro-MMP-9. This binding prevents the conversion of the inactive zymogen into the catalytically active enzyme, thereby specifically inhibiting MMP-9 activity.[1][3] This unique mechanism of action confers high selectivity for MMP-9 over other MMPs.[1]

Quantitative Data for JNJ-0966

The following tables summarize the key in vitro and in vivo quantitative data for JNJ-0966.

Table 1: In Vitro Potency and Selectivity of JNJ-0966 [1][4][5][6][7]

| Parameter | Value | Description |

| IC₅₀ for pro-MMP-9 Activation | 440 nM | Concentration required to inhibit 50% of pro-MMP-9 activation. |

| Selectivity | No significant inhibition of pro-MMP-1, -2, and -3 activation at 10 µM | Demonstrates high selectivity for MMP-9 zymogen. |

| Catalytic Activity Inhibition | No effect on the catalytic activity of active MMP-1, -2, -3, -9, or -14 | Does not inhibit already activated MMPs. |

| Cell Invasion Inhibition (HT-1080) | IC₅₀ = 1 µM | Inhibits cancer cell invasion in a Matrigel assay. |

Table 2: In Vivo Pharmacokinetics of JNJ-0966 in Mice [1][6]

| Dose (Oral Gavage) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |

| 10 mg/kg | 77.5 ± 31.1 | 481.6 ± 162.5 | 6.2 |

| 30 mg/kg | 293.6 ± 118.4 | 1394.0 ± 649.1 | 4.7 |

Table 3: In Vivo Efficacy of JNJ-0966 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [1][8]

| Treatment Group | Onset of Motor Disability | Disease Course |

| Vehicle | - | - |

| JNJ-0966 (10 mg/kg, twice daily) | Delayed | Significantly Reduced |

| JNJ-0966 (30 mg/kg, twice daily) | Delayed | Significantly Reduced |

| Dexamethasone (1 mg/kg, positive control) | Delayed | Significantly Reduced |

Note: Detailed daily clinical scores were not available in the reviewed literature. The data indicates a significant therapeutic effect of JNJ-0966 in this neuroinflammatory model.

Signaling Pathways and Experimental Workflows

MMP-9 Signaling in Neuroinflammation

The following diagram illustrates the central role of MMP-9 in neuroinflammatory processes and the mechanism of inhibition by JNJ-0966. Pro-inflammatory stimuli lead to the activation of transcription factors that drive the expression of pro-MMP-9. Once activated, MMP-9 contributes to neuroinflammation by degrading the extracellular matrix, disrupting the blood-brain barrier, and activating cytokines. JNJ-0966 intervenes by preventing the activation of pro-MMP-9.

Preclinical Experimental Workflow for an MMP-9 Inhibitor

This diagram outlines a typical preclinical workflow for evaluating a selective MMP-9 inhibitor like JNJ-0966 for its therapeutic potential in a neurodegenerative disease model.

Detailed Experimental Protocols

In Vitro MMP-9 Activity Assay (DQ-Gelatin Zymography)

This protocol is adapted for the analysis of MMP-9 activity in tissue homogenates.[9][10]

Materials:

-

DQ™ Gelatin (e.g., from Thermo Fisher Scientific)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween 20

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation/Emission: ~495/515 nm)

-

Tissue homogenates

-

MMP-9 inhibitor (e.g., JNJ-0966)

-

Broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control for inhibition

Procedure:

-

Sample Preparation: Prepare tissue homogenates in a suitable lysis buffer and determine the protein concentration.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of tissue homogenate to the appropriate wells.

-

For inhibitor testing, pre-incubate the tissue homogenate with the desired concentration of JNJ-0966 or control inhibitor for 30 minutes at 37°C.

-

-

Substrate Addition: Prepare a working solution of DQ™ Gelatin at 10 µg/mL in assay buffer. Add 40 µL of the DQ™ Gelatin working solution to each well.

-

Incubation: Incubate the plate at 37°C in the dark. The incubation time will need to be optimized depending on the MMP-9 activity in the samples (typically 1-4 hours).

-

Measurement: Measure the fluorescence intensity at various time points using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no tissue homogenate) from all readings. Plot the fluorescence intensity over time to determine the rate of gelatin degradation. Compare the rates between untreated and inhibitor-treated samples to calculate the percent inhibition.

In Vivo Administration of JNJ-0966 via Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of a small molecule inhibitor.[11][12]

Materials:

-

JNJ-0966

-

Vehicle solution (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water)[6]

-

Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

-

1 mL syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of JNJ-0966 based on the desired dose (e.g., 10 or 30 mg/kg) and the body weight of the mice.

-

Dissolve the JNJ-0966 in the vehicle solution. Ensure complete dissolution.

-

-

Animal Handling and Restraint:

-

Weigh each mouse to determine the precise volume of the dosing solution to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Administration:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.

-

If resistance is met, do not force the needle. Withdraw and attempt again.

-

Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.

-

-

Post-Administration Monitoring:

-

Carefully remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.

-

Conclusion

JNJ-0966 represents a valuable tool for investigating the role of MMP-9 in neurodegenerative diseases. Its high selectivity and brain permeability make it a suitable candidate for in vivo studies. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of selective MMP-9 inhibition in the context of neurodegeneration. Further studies are warranted to explore the detailed effects of JNJ-0966 on specific neuropathological and inflammatory markers in various models of neurodegenerative diseases.

References

- 1. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Additive Effects of Combination Treatment with Anti-inflammatory and Neuroprotective Agents in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioradiations.com [bioradiations.com]

- 4. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Zymography: An Essential Activity Assay for Studying the Activity of Matrix Metalloproteinases in Specific Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digitum.um.es [digitum.um.es]

- 10. Matrix Metalloproteinase-9 (MMP-9) Is Synthesized in Neurons of the Human Hippocampus and Is Capable of Degrading the Amyloid-β Peptide (1–40) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

An In-Depth Technical Guide to the MMP-9 Inhibitor: MMP-9-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the potent and selective matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-9 (also known as MMP-9 Inhibitor I). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MMP-9 in various pathological conditions, including cancer, neuroinflammatory diseases, and cardiovascular disorders. We will delve into the specific chemical properties of this compound, summarize key quantitative data, provide detailed experimental methodologies, and visualize its interactions within relevant signaling pathways.

Chemical Structure and Properties

This compound is a potent and selective, non-peptidic inhibitor of MMP-9. Its chemical identity is well-defined, providing a solid foundation for its use in research and drug development.

Chemical Name (IUPAC): 5-[(diethylamino)methyl]-N-hydroxy-2-[--INVALID-LINK--amino]-3-methyl-benzamide[1]

CAS Number: 206549-55-5[1][2][3][4][5]

SMILES String: CCN(CC)CC1=CC(C)=C(N(S(C2=CC=C(OC)C=C2)(=O)=O)CC3=CC=CC=C3)C(C(NO)=O)=C1[2][5]

Molecular Formula: C27H33N3O5S[2][5]

Molecular Weight: 511.63 g/mol [5]

The chemical structure of this compound features a central anthranilic acid scaffold, a class of compounds that has been explored for the development of various MMP inhibitors[2]. The hydroxamate group (-C(O)NOH) is a key zinc-binding group, crucial for its inhibitory activity against the zinc-dependent MMP-9 enzyme.

Quantitative Biological Activity

This compound exhibits high potency and selectivity for MMP-9 over other matrix metalloproteinases. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects.

| Target | IC50 (nM) | Reference |

| MMP-9 | 5 | [2][5] |

| MMP-1 | 1050 | [2][5] |

| MMP-13 | 113 | [2][5] |

| TNF-α converting enzyme (TACE) | 540 | [1][2] |

The data clearly demonstrates that this compound is significantly more potent against MMP-9 compared to MMP-1 and MMP-13, showcasing its selectivity. It also shows inhibitory activity against TACE, albeit at a much higher concentration.

Experimental Protocols

This section outlines the methodologies for key experiments involving this compound, based on available literature.

Synthesis of this compound

The synthesis of this compound is based on the general scheme for anthranilic acid-based MMP inhibitors described by Levin et al. (2001). While the specific, detailed protocol for this exact compound is not publicly available, the following represents a likely synthetic route based on the published methodology for analogous compounds.

General Synthetic Scheme:

Caption: A generalized synthetic workflow for this compound.

Detailed Steps (Hypothetical based on Levin et al., 2001):

-

Esterification: The starting substituted anthranilic acid is esterified to protect the carboxylic acid group. This is typically achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst.

-

Sulfonylation: The amino group of the anthranilate ester is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding sulfonamide.

-

Alkylation: The sulfonamide nitrogen is alkylated with benzyl bromide using a base such as potassium carbonate in a suitable solvent like DMF.

-

Saponification: The ester protecting group is removed by saponification with a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.

-

Hydroxamate Formation: The resulting carboxylic acid is then converted to the hydroxamic acid. This can be achieved by first activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with hydroxylamine.

Note: This is a generalized protocol. Specific reaction conditions, purification methods, and characterization data would need to be optimized.

In Vitro MMP Inhibition Assay

The inhibitory activity of this compound can be determined using a fluorogenic substrate assay.

Protocol Outline:

-

Enzyme Activation: Recombinant human pro-MMP-9 is activated with p-aminophenylmercuric acetate (APMA).

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to various concentrations.

-

Assay Reaction: The activated MMP-9 enzyme is incubated with the different concentrations of this compound in an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35).

-

Substrate Addition: A fluorogenic MMP-9 substrate is added to initiate the reaction.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

TACE Activity Assay and TNF-α Release in Microglia

The effect of this compound on TACE activity and TNF-α release can be assessed in a cellular context.

Cell Culture: BV-2 microglial cells are cultured in appropriate media.

LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the expression and release of TNF-α.

Inhibitor Treatment: The cells are pre-treated with varying concentrations of this compound before LPS stimulation.

TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an ELISA kit.

TACE Activity Assay: The activity of TACE in cell lysates or recombinant TACE can be measured using a specific fluorogenic substrate for TACE, following a similar principle to the MMP inhibition assay.

Signaling Pathways

MMP-9 is a critical downstream effector of various signaling pathways that are often dysregulated in disease. While direct studies on the signaling effects of this compound are limited, its inhibition of MMP-9 is expected to impact these pathways.

NF-κB Signaling Pathway

The promoter of the MMP-9 gene contains binding sites for the transcription factor NF-κB. Pro-inflammatory stimuli can activate the NF-κB pathway, leading to the upregulation of MMP-9 expression. By inhibiting MMP-9 activity, this compound can disrupt the positive feedback loops that may exist in inflammatory conditions where MMP-9 contributes to further inflammation.

Caption: Inhibition of MMP-9 by this compound can disrupt NF-κB-mediated inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also known to regulate MMP-9 expression in response to various extracellular stimuli. Inhibition of MMP-9 activity by this compound could potentially attenuate the downstream consequences of MAPK pathway activation in pathological contexts, such as tumor cell invasion and metastasis.

Caption: this compound can block the downstream effects of MAPK-induced MMP-9 expression.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MMP-9. Its defined chemical structure and demonstrated biological activity make it a valuable tool for researchers investigating the role of MMP-9 in health and disease. This technical guide provides a centralized resource of its chemical properties, quantitative data, and relevant experimental protocols to facilitate further research and development in the field of MMP-9 inhibition. The provided visualizations of its potential impact on key signaling pathways offer a framework for understanding its broader biological effects. As research into the therapeutic targeting of MMP-9 continues, this compound will likely remain a key reference compound and a potential starting point for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia and TNF-α Converting Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.7. MMP-2 and MMP-9 Inhibition [bio-protocol.org]

- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

MMP-9-IN-9: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of MMP-9-IN-9, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), as a critical tool in the field of cancer research. MMP-9 is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of this compound, including its biochemical properties, relevant signaling pathways, and detailed experimental protocols for its application in a research setting.

Introduction to MMP-9 in Cancer

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a key enzyme implicated in the progression of various cancers.[1][3][4] Its overexpression is frequently correlated with advanced tumor stages, increased metastatic potential, and poor prognosis in several cancer types.[5][7] MMP-9 contributes to cancer progression through several mechanisms:

-

Extracellular Matrix (ECM) Degradation: MMP-9 degrades components of the basement membrane, primarily type IV collagen, which is a crucial step for tumor cells to invade surrounding tissues and intravasate into blood and lymphatic vessels.[1][6]

-

Release of Bioactive Molecules: By cleaving ECM components, MMP-9 can release sequestered growth factors, such as VEGF, which promotes angiogenesis and provides tumors with essential nutrients and oxygen.[1][6]

-

Modulation of Cell Adhesion and Migration: MMP-9 can cleave cell adhesion molecules, altering cell-cell and cell-ECM interactions and thereby promoting cell migration.

-

Regulation of the Tumor Microenvironment: MMP-9 influences the tumor microenvironment by modulating inflammation and immune responses.[8]

Given its multifaceted role in cancer, MMP-9 has emerged as a significant therapeutic target. The development of selective inhibitors is crucial for both studying the specific functions of this proteinase and for potential therapeutic interventions.

This compound: A Selective Small Molecule Inhibitor

This compound, also identified as compound 4f in initial discovery studies, is a potent and selective inhibitor of MMP-9. Its chemical and physical properties are summarized below.

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | N-((4-methoxyphenyl)sulfonyl)-N-((2-methyl-5-((diethylamino)methyl)phenyl)carbamoyl)glycine |

| CAS Number | 206549-55-5 |

| Molecular Formula | C₂₇H₃₃N₃O₅S |

| Molecular Weight | 511.6 g/mol |

| SMILES | O=C(C1=CC(CN(CC)CC)=CC(C)=C1N(S(=O)(C2=CC=C(C=C2)OC)=O)CC3=CC=CC=C3)NO |

In Vitro Inhibitory Activity

This compound exhibits high selectivity for MMP-9 over other matrix metalloproteinases, such as MMP-1 and MMP-13. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Table 2: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) |

| MMP-9 | 5 |

| MMP-1 | 1050 |

| MMP-13 | 113 |

| TACE | 540 |

Data sourced from commercial suppliers and the original discovery publication.

Key Signaling Pathways Regulating MMP-9

The expression and activity of MMP-9 in cancer cells are regulated by complex signaling networks initiated by various extracellular stimuli, including growth factors and inflammatory cytokines. Understanding these pathways is crucial for contextualizing the effects of MMP-9 inhibition. The primary pathways involved are the PI3K/Akt, MAPK, and NF-κB pathways.[9][10][11][12][13][14][15][16][17][18][19][20][21]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its activation can lead to the upregulation of MMP-9 expression.

Caption: PI3K/Akt pathway leading to MMP-9 expression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is another major route for MMP-9 regulation in response to extracellular signals.[9][11][22][23]

Caption: MAPK pathways converging on AP-1 to drive MMP-9 transcription.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses and is frequently activated in cancer, leading to increased MMP-9 expression.[10][18][19][20][21]

Caption: NF-κB signaling cascade leading to MMP-9 gene expression.

Experimental Protocols for Evaluating this compound

The following are representative protocols that can be adapted to evaluate the efficacy of this compound in a cancer research setting.

In Vitro MMP-9 Enzymatic Assay

This protocol outlines the determination of the IC50 value of this compound using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-9 (activated)

-

MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to each well.

-

Add 25 µL of diluted recombinant MMP-9 to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the MMP-9 fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30-60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Gelatin Zymography

This technique is used to detect the gelatinolytic activity of MMP-9 in conditioned media from cancer cell cultures treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Serum-free cell culture medium

-

SDS-PAGE equipment

-

10% SDS-polyacrylamide gel containing 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

-

Culture cancer cells to near confluency.

-

Wash the cells with serum-free medium and then incubate them in serum-free medium containing various concentrations of this compound or vehicle control for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Determine the protein concentration of each sample.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.

-

Incubate the gel in developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatin degradation appear against a blue background.

-

The areas of MMP-9 activity will appear as clear bands. Quantify the band intensity using densitometry.

Cell Migration Assay (Wound Healing)